

Application Notes and Protocols for SR3335 in in vitro Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

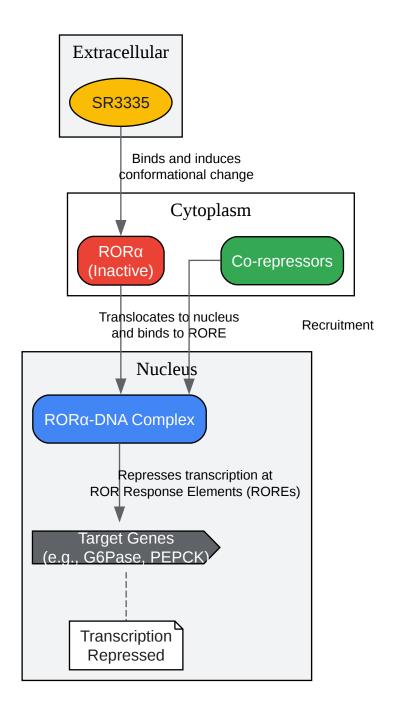
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα).[1][2][3] RORα is a nuclear receptor that plays a crucial role in regulating metabolism, circadian rhythm, and inflammation. [1][3] SR3335 binds directly to the ligand-binding domain of RORα, leading to the suppression of its transcriptional activity.[1][2] This makes SR3335 a valuable chemical tool for investigating the physiological and pathological functions of RORα in vitro and in vivo. These application notes provide detailed protocols for the use of SR3335 in cell culture experiments to study its effects on RORα signaling and downstream cellular processes.

Mechanism of Action

SR3335 functions as a selective partial inverse agonist of $ROR\alpha$.[1][2] It competitively binds to the ROR α ligand-binding domain, displacing potential endogenous agonists and inducing a conformational change in the receptor. This change reduces the receptor's ability to recruit coactivators, thereby repressing the transcription of ROR α target genes. Notably, **SR3335** has been shown to suppress the expression of genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2]

Signaling Pathway Diagram





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Caption: **SR3335** binds to ROR α , promoting the recruitment of co-repressors and repressing target gene transcription.

Quantitative Data Summary



The following tables summarize the key quantitative data reported for **SR3335** in in vitro assays.

Table 1: Binding Affinity and Potency of SR3335

Parameter	Value	Cell Line/System	Reference
Ki	220 nM	Biochemical radioligand binding assay	[2]
IC50	480 nM	HEK293 cells (Gal4- RORα LBD cotransfection assay)	[2]

Table 2: Effect of SR3335 on RORα Target Gene Expression in HepG2 Cells

Target Gene	Treatment	Fold Change (mRNA)	Reference
G6Pase	5 μM SR3335	Significant suppression	[1]
PEPCK	5 μM SR3335	Significant suppression	[1]

Experimental Protocols Cell Culture and Maintenance

This protocol describes the standard culture conditions for cell lines commonly used in **SR3335** studies.

Materials:

- HepG2 cells (human hepatocellular carcinoma)
- HEK293 cells (human embryonic kidney)



- Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells
- Minimum Essential Medium (MEM) for HepG2 cells
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)

Procedure:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days or when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Preparation of SR3335 Stock Solution

Materials:

- SR3335 powder
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare a high-concentration stock solution of **SR3335** (e.g., 10 mM) in sterile DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.



 For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.

RORα Reporter Gene Assay (Co-transfection)

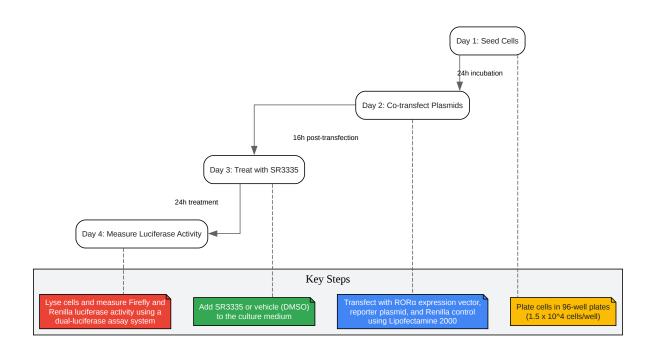
This assay measures the ability of **SR3335** to inhibit the transcriptional activity of RORa.

Materials:

- HEK293 or HepG2 cells
- Expression vector for RORα (full-length or LBD)
- Luciferase reporter vector containing ROR response elements (ROREs) (e.g., G6Pase promoter-luciferase)
- A control vector expressing Renilla luciferase (for normalization)
- Lipofectamine™ 2000 or other suitable transfection reagent
- 96-well plates
- Dual-luciferase reporter assay system

Procedure:





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References

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